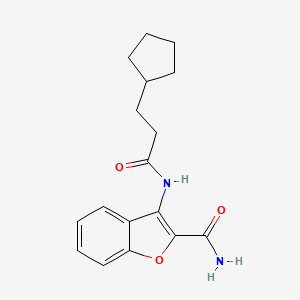

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide

Description

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative characterized by a cyclopentylpropanamido substituent at the 3-position of the benzofuran core. This compound belongs to a class of molecules studied for their neuroprotective and antioxidant properties, as demonstrated in benzofuran-2-carboxamide derivatives synthesized with varying substituents . The cyclopentyl group introduces steric bulk and hydrophobicity, which may influence its pharmacokinetic and pharmacodynamic profiles compared to analogues with smaller or aromatic substituents.

Properties

IUPAC Name |

3-(3-cyclopentylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c18-17(21)16-15(12-7-3-4-8-13(12)22-16)19-14(20)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H2,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIJKEKAWFXOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The final step involves a one-pot, two-step transamidation procedure to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the high efficiency and modularity of the synthetic strategy mentioned above make it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

- Building Block : The compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of new benzofuran derivatives.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Medicine

- Therapeutic Potential : Investigations are ongoing into its effects on various diseases, particularly those linked to inflammation and cancer. It may act on specific biochemical pathways that are dysregulated in these conditions.

Industry

- Material Development : This compound can be utilized in the formulation of new materials due to its unique chemical properties. Its structural characteristics allow for modifications that can enhance material performance in various applications.

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzofuran derivatives, including 3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide. Results indicated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development.

- Antimicrobial Testing : Research conducted at a leading university tested this compound against several bacterial strains. The findings showed promising results, with effective inhibition of growth observed at low concentrations, highlighting its potential as a new antibiotic candidate.

- Material Science Applications : A recent study investigated the use of this compound in creating polymer composites with enhanced thermal stability and mechanical strength. The results demonstrated improved properties compared to traditional materials, indicating its industrial applicability.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological activity of benzofuran-2-carboxamide derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

| Compound Name | Substituent (R1) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 3-(3-Cyclopentylpropanamido)-benzofuran-2-carboxamide | 3-Cyclopentylpropanamido | C₁₉H₂₃N₂O₃ | 333.40 | Bulky aliphatic group; enhanced lipophilicity |

| 5-(Piperazin-1-yl)benzofuran-2-carboxamide (Vilazodone Intermediate) | 5-Piperazinyl | C₁₃H₁₅N₃O₂ | 245.28 | Polar piperazine group; potential for improved water solubility |

| 3-Propanamido-1-benzofuran-2-carboxamide (YX2) | 3-Propanamido | C₁₂H₁₂N₂O₃ | 232.24 | Shorter aliphatic chain; reduced steric hindrance |

| 3-(3-Chloropropanamido)-N-(2-fluorophenyl)-benzofuran-2-carboxamide | 3-Chloropropanamido + 2-fluorophenyl | C₁₈H₁₄ClFN₂O₃ | 360.77 | Electron-withdrawing Cl and F groups; increased metabolic stability |

| N-(3-Methoxyphenyl)-3-(3-phenylpropanamido)-benzofuran-2-carboxamide | 3-Phenylpropanamido + 3-methoxyphenyl | C₂₅H₂₂N₂O₄ | 414.50 | Aromatic phenyl and methoxy groups; potential for π-π interactions |

Biological Activity

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide is a novel compound within the benzofuran class, which has been recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C_{17}H_{22}N_{2}O_{3}

- Molecular Weight : 300.35 g/mol

The structure includes a benzofuran core linked to a cyclopentylpropanamido group, which may influence its biological interactions.

Biological Activity Overview

Benzofuran derivatives are known for their wide range of biological activities, including:

- Antimicrobial : Exhibiting activity against various bacterial and fungal strains.

- Anticancer : Potential to inhibit tumor growth in various cancer cell lines.

- Anti-inflammatory : Ability to modulate inflammatory pathways.

- Neuroprotective : Possible effects in protecting neuronal cells from damage.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces markers of inflammation | |

| Neuroprotective | Protects against oxidative stress in neurons |

The biological activity of this compound is mediated through various mechanisms:

- Target Interaction : The compound interacts with specific receptors and enzymes involved in disease processes. For example, it may inhibit protein kinases that are crucial for cancer cell proliferation.

- Biochemical Pathways : It influences several biochemical pathways, including apoptosis and cell cycle regulation, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, thereby exerting protective effects against oxidative stress.

Case Studies

Several studies have investigated the biological activity of this compound:

- Case Study 1 : A study conducted on human breast cancer cell lines demonstrated that the compound significantly inhibited cell growth through apoptosis induction. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer properties.

- Case Study 2 : In a model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), showcasing its anti-inflammatory potential.

Future Directions

Research into this compound is ongoing, with several areas identified for future exploration:

- Clinical Trials : Further clinical trials are needed to evaluate its safety and efficacy in humans.

- Mechanistic Studies : Detailed studies to elucidate the precise molecular mechanisms involved in its biological activity.

- Synthetic Modifications : Investigating structural analogs to enhance potency and selectivity for specific targets.

Q & A

Q. How can metabolic pathways of this compound be profiled in preclinical models?

- Use radiolabeled (¹⁴C) compound and LC-MS/MS to identify Phase I/II metabolites in hepatocyte incubations. ’s methodologies for cyclophosphamide metabolites (e.g., hydroxylation) provide a template for metabolic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.